Ultra-Potent Degradation of CBP/p300 (DC50 ≤ 0.03 nM) Relative to Alternative PROTACs
CBPD-268 exhibits exceptionally potent CBP/p300 degradation in AR-positive prostate cancer cell lines with a DC50 value ≤ 0.03 nM and Dmax > 95% [1]. In direct comparison to the alternative PROTAC JET-209, which displays DC50 values of 0.05 nM (CBP) and 0.2 nM (p300) , CBPD-268 demonstrates superior potency. Furthermore, CBPD-268 is orders of magnitude more potent than the earlier-generation degrader dCBP-1 (DC50 = 2.84 μM) [2].
| Evidence Dimension | CBP/p300 degradation potency (DC50) |
|---|---|
| Target Compound Data | ≤ 0.03 nM |
| Comparator Or Baseline | JET-209: 0.05 nM (CBP), 0.2 nM (p300); dCBP-1: 2.84 μM |
| Quantified Difference | CBPD-268 is at least 1.7-fold more potent than JET-209 (CBP) and 6.7-fold more potent than JET-209 (p300); >94,000-fold more potent than dCBP-1. |
| Conditions | AR-positive prostate cancer cell lines (VCaP, LNCaP, 22Rv1); Western blot quantification; 4-24 hour treatment [3]. |
Why This Matters
The sub-nanomolar DC50 enables robust target depletion at low compound concentrations, minimizing off-target effects and facilitating in vivo efficacy studies with improved safety margins.
- [1] Chen, Z., et al. J. Med. Chem. 2024, 67, 14, 11844–11863. DC50 ≤ 0.03 nM, Dmax > 95% in AR+ prostate cancer cells. View Source
- [2] GLPBIO. dCBP-1 Product Information. DC50 = 2.84 μM. https://www.glpbio.com/dcbp-1.html. View Source
- [3] Zhou, B., et al. ACS Med. Chem. Lett. 2024, 15, 6, 989-996. Western blot quantification of CBP/p300 degradation. View Source
